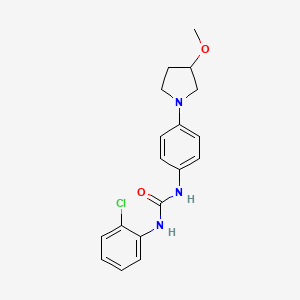
1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a urea derivative that belongs to the family of phenylurea compounds. It is a white crystalline powder that is soluble in water and has a molecular weight of 357.85 g/mol. CPPU has been shown to have a variety of effects on plant growth and development, including promoting cell division, increasing fruit size, and enhancing resistance to environmental stresses.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Urea derivatives have been investigated for their effectiveness in inhibiting corrosion of metals. For example, Bahrami and Hosseini (2012) explored the inhibition effects of certain urea compounds on mild steel corrosion in an acidic solution, demonstrating their potential as efficient corrosion inhibitors. This suggests that similar compounds, including “1-(2-Chlorophenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea,” could also serve as corrosion inhibitors under specific conditions (Bahrami & Hosseini, 2012).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant focus of research. Denoyelle et al. (2012) identified N,N'-diarylureas as potent activators of the eIF2α kinase, which plays a critical role in reducing cancer cell proliferation. These findings highlight the potential of urea derivatives in the development of novel anticancer agents (Denoyelle et al., 2012).
Photodegradation and Hydrolysis
Research by Gatidou and Iatrou (2011) on the photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental behavior of these compounds. Their study demonstrates how substituted ureas undergo photodegradation, which is crucial for understanding the environmental impact of urea derivatives including the specified compound (Gatidou & Iatrou, 2011).
Polymer Chemistry
Urea derivatives are also explored in polymer chemistry for their role as initiators in the ring-opening polymerization of epoxides, as studied by Makiuchi, Sudo, and Endo (2015). This application is significant for developing materials with specialized properties (Makiuchi, Sudo, & Endo, 2015).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of bis-chalcone derivatives, which are related to urea derivatives, have been studied by Shettigar et al. (2006). These materials exhibit significant SHG (Second Harmonic Generation) efficiency, suggesting that urea derivatives could potentially be utilized in NLO applications (Shettigar et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-10-11-22(12-15)14-8-6-13(7-9-14)20-18(23)21-17-5-3-2-4-16(17)19/h2-9,15H,10-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPORECJGABKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2826034.png)
![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)
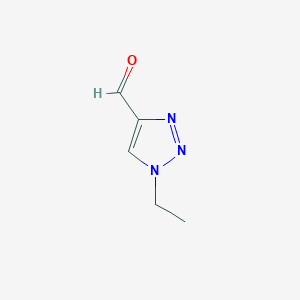
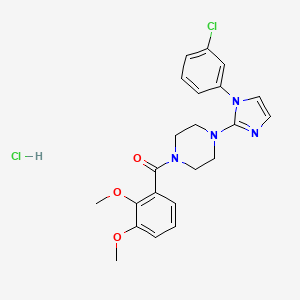
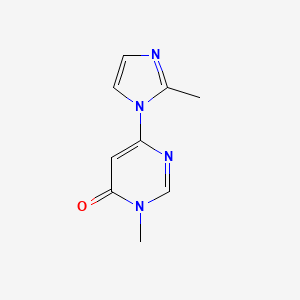
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2826043.png)
![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/no-structure.png)
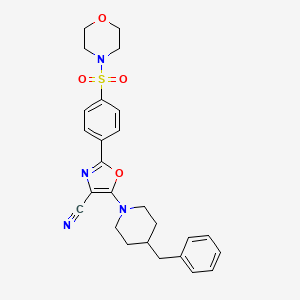
![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)
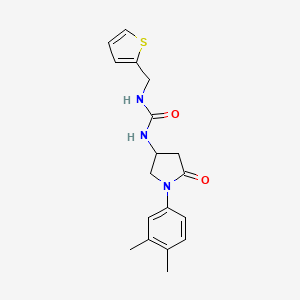

![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)